![molecular formula C14H23N5O B12898203 Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]- CAS No. 824431-19-8](/img/structure/B12898203.png)
Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol typically involves the reaction of 3-chloromethyl-1,5-dimethylpyrazole with 2-aminoethanol in the presence of sodium carbonate. The reaction is carried out in acetonitrile under reflux conditions for about six hours. The resulting mixture is then filtered to remove solid materials, and the filtrate is concentrated under reduced pressure. The residue is purified using an alumina column with a mixture of dichloromethane and ethanol as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyrazole rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halogenated pyrazoles, substituted pyrazoles
Applications De Recherche Scientifique
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, its derivatives may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pyrazolyl)methanes: These compounds share a similar pyrazole-based structure and are used in coordination chemistry and as ligands.
3,5-Dimethyl-1H-pyrazol-4-amine: This compound has a similar pyrazole core and is used in the synthesis of various organic molecules.
Uniqueness
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
824431-19-8 |
|---|---|
Formule moléculaire |
C14H23N5O |
Poids moléculaire |
277.37 g/mol |
Nom IUPAC |
2-[bis[(1,5-dimethylpyrazol-3-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C14H23N5O/c1-11-7-13(15-17(11)3)9-19(5-6-20)10-14-8-12(2)18(4)16-14/h7-8,20H,5-6,9-10H2,1-4H3 |
Clé InChI |
OMKSTRPFHOHDTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C)CN(CCO)CC2=NN(C(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


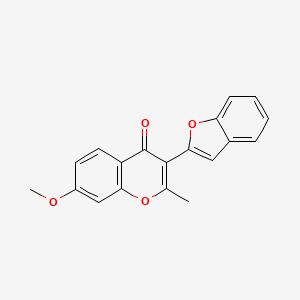
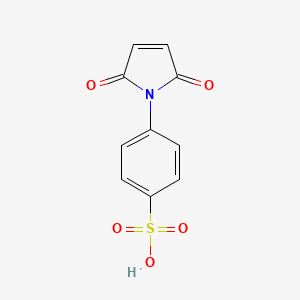

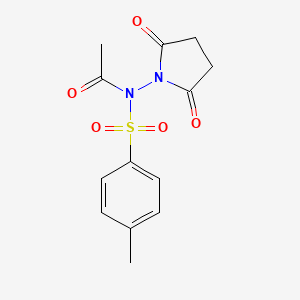
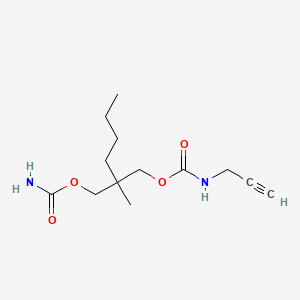
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
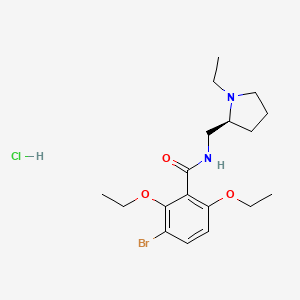
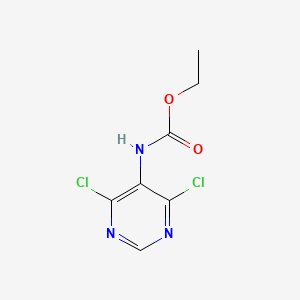
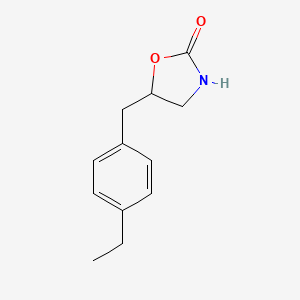
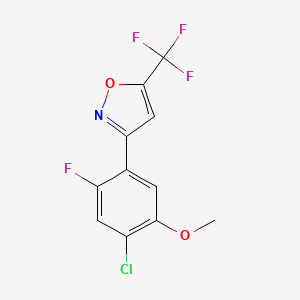
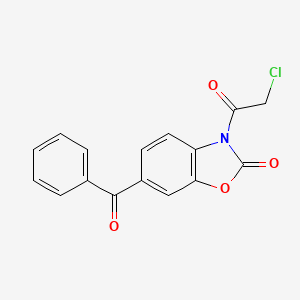
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)


